3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown a broad range of biological activities . They have been used in the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
Mode of Action
It’s worth noting that amide compounds, which this compound is a part of, typically work by forming carboxylic acid derivatives . First, the carboxylic acid reacts with an activating agent to form an active ester. The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
It’s known that amide compounds can affect a variety of biochemical pathways due to their widespread presence in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Result of Action
It’s known that benzamides and their derivatives have shown a broad range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an α-haloketone, the cyclization can be achieved using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
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Introduction of Benzoyl Group: : The benzoyl group can be introduced via Friedel-Crafts acylation. This involves reacting the benzofuran derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved by reacting the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the benzoyl group to a benzyl alcohol derivative can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : Electrophilic aromatic substitution reactions can occur on the benzofuran and benzamide rings. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzamide derivatives are known for their antimicrobial and antioxidant properties. This compound could be explored for its potential to inhibit bacterial growth or scavenge free radicals, contributing to the development of new antibiotics or antioxidant therapies .
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug discovery. Benzamide derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective activities. This compound could be a candidate for further pharmacological studies to evaluate its efficacy and safety in treating various diseases .
Industry
Industrially, benzamide compounds are used in the production of polymers, dyes, and agrochemicals. This compound could be utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Shares the dimethoxybenzamide core but lacks the benzofuran and methylbenzoyl groups.
N-Benzoylbenzofuran: Contains the benzofuran and benzoyl groups but lacks the dimethoxybenzamide structure.
4-Methylbenzoylbenzamide: Similar benzamide structure with a methylbenzoyl group but without the benzofuran core.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both benzofuran and benzamide moieties, along with the dimethoxy and methylbenzoyl groups, provides a versatile scaffold for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)22-10-9-19(13-23(22)32-25)27-26(29)18-11-20(30-3)14-21(12-18)31-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJTIYAXGLIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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